Merpofos

Description

Classification and Chemical Parentage within Organophosphorus Compounds

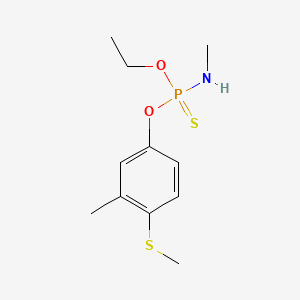

Merpofos is chemically known as O-ethyl O-[3-methyl-4-(methylsulfanyl)phenyl] methylphosphoramidothioate lookchem.comepa.gov. This systematic name classifies it as a phosphoramidothioate, indicating the presence of a phosphorus atom bonded to oxygen, sulfur, and nitrogen atoms, along with organic substituents. Its molecular formula is C₁₁H₁₈NO₂PS₂ uni.lu.

The general structure of organophosphorus compounds, to which this compound belongs, involves a central phosphorus atom bonded to various groups, often including oxygen and sulfur, forming esters or thioesters. This structural diversity allows for a wide range of chemical and biological properties across the class.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| Compound Name | This compound | uni.lu |

| Molecular Formula | C₁₁H₁₈NO₂PS₂ | uni.lu |

| PubChem CID | 77113 | uni.lu |

| CAS Number | 3568-56-7 | lookchem.com |

| Molecular Weight | 291.05167 Da (Monoisotopic Mass) | uni.lu |

| IUPAC Name (Synonym) | O-ethyl O-[3-methyl-4-(methylsulfanyl)phenyl] methylphosphoramidothioate | lookchem.com |

Historical and Contemporary Significance in Chemical Research

Historically, organophosphorus compounds, including those related to this compound, gained prominence in the 1940s, initially as chemical warfare agents and subsequently as insecticides researchgate.netfrontiersin.org. They emerged as alternatives to organochlorine pesticides, offering the advantage of reduced environmental persistence researchgate.netfrontiersin.org. This compound itself was historically utilized as a defoliant for cotton and could induce leaf abscission in other plants, such as roses and hydrangeas nih.gov. However, the active ingredient of this compound is no longer found in any registered pesticide products nih.gov.

In contemporary chemical research, organophosphorus compounds remain a significant area of study due to their continued widespread use as pesticides globally and the associated environmental and health considerations frontiersin.orgnih.gov. Research on this compound, despite its discontinued (B1498344) use in registered pesticide products, contributes to the broader understanding of OP chemistry and its implications. For instance, this compound is listed as "unrestricted" in some classifications within organophosphorus pesticide management strategies, indicating its status in current regulatory frameworks mdpi.comresearchgate.net. Current research paradigms extend to developing predictive models for the restriction levels of OPs and analyzing their environmental transformation risks mdpi.comresearchgate.net.

Evolution of Research Paradigms for Organophosphorus Compounds

The research landscape for organophosphorus compounds has undergone a significant evolution, driven by both their utility and the increasing awareness of their environmental and biological impacts.

Initial Focus (Mid-20th Century): The early research primarily centered on the synthesis and application of OPs as potent insecticides and, unfortunately, as chemical warfare agents researchgate.netfrontiersin.org. This period focused on their efficacy in pest control and their mechanism of action, largely involving the inhibition of cholinesterases frontiersin.org.

Shift Towards Environmental Considerations (Late 20th Century): Following the recognition of the persistence and environmental effects of organochlorine pesticides like DDT, research shifted towards OPs, which offered a shorter half-life and less environmental persistence researchgate.net. This era saw increased investigation into the environmental fate of OPs, including their degradation pathways.

Contemporary Research Paradigms (21st Century): Current research on organophosphorus compounds is multifaceted and encompasses several key areas:

Biodegradation and Enzymatic Detoxification: A major focus is on understanding and enhancing the biodegradation of OPs. This includes extensive efforts to boost the hydrolytic activity of enzymes such as phosphotriesterases (PTEs) and paraoxonases (PONs), which can degrade OPs researchgate.netnih.govmdpi.com.

Molecular Engineering and Directed Evolution: Advanced molecular engineering techniques, including site-directed mutagenesis and directed evolution, are employed to create novel enzyme mutants with improved phosphotriesterase activities and enhanced rates of hydrolysis and specificity towards OPs nih.govmdpi.com.

Environmental Transformation and Risk Assessment: Research investigates the environmental transformation products of OPs, as these products can sometimes exhibit similar or even greater toxicity risks than the parent compounds mdpi.comresearchgate.net. This involves predicting and analyzing the variability in toxicity among these transformation products to inform management strategies mdpi.comresearchgate.net.

Predictive Modeling for Management: Machine learning models, such as random forest (RF) and XGBoost algorithms, are being developed to predict the potential restriction levels of OPs based on their chemical structures and toxicity profiles. This supports the optimization of management and usage strategies for OPs mdpi.comresearchgate.net.

Neurotoxicity and Long-Term Effects: Ongoing studies rigorously investigate the neurotoxic effects associated with occupational and repeated low-level exposure to OPs, seeking to illuminate the underlying mechanisms of OP-induced neurological sequelae scielo.brfrontiersin.org.

These evolving research paradigms highlight a move from solely focusing on the efficacy of OPs to a more holistic approach that considers their environmental impact, degradation, and long-term biological effects, while also seeking to develop safer and more sustainable management practices.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3568-56-7 |

|---|---|

Molecular Formula |

C11H18NO2PS2 |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

N-[ethoxy-(3-methyl-4-methylsulfanylphenoxy)phosphinothioyl]methanamine |

InChI |

InChI=1S/C11H18NO2PS2/c1-5-13-15(16,12-3)14-10-6-7-11(17-4)9(2)8-10/h6-8H,5H2,1-4H3,(H,12,16) |

InChI Key |

VVWUVTCRNUHSNB-UHFFFAOYSA-N |

SMILES |

CCOP(=S)(NC)OC1=CC(=C(C=C1)SC)C |

Canonical SMILES |

CCOP(=S)(NC)OC1=CC(=C(C=C1)SC)C |

Appearance |

Solid powder |

Other CAS No. |

3568-56-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AI 3-25610 |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modifications of Merpofos

Established Synthetic Methodologies for Related Organophosphorus Structures

The synthesis of O-alkyl O-aryl phosphoramidothioates, the chemical class to which Merpofos belongs, typically proceeds through the reaction of a phosphoramidochloridothioate intermediate with a substituted phenol. A plausible and widely utilized method involves a two-step process.

The first step is the preparation of the key intermediate, O-ethyl methylphosphoramidochloridothioate. This can be achieved by reacting ethyl dichlorothiophosphate with methylamine (B109427). The reaction stoichiometry and conditions are carefully controlled to favor the formation of the desired monosubstituted product.

The second, and final, step in the synthesis of this compound is the condensation of the O-ethyl methylphosphoramidochloridothioate with 3-methyl-4-(methylthio)phenol (B1676489). chemicalbook.comchemdad.comsigmaaldrich.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can influence the reaction yield and purity of the final product. Common bases include tertiary amines like triethylamine (B128534) or inorganic bases such as potassium carbonate.

An alternative approach involves the initial reaction of thiophosphoryl chloride with ethanol (B145695) to form O-ethyl thiophosphorodichloridate. This intermediate is then reacted with methylamine to yield O-ethyl methylphosphoramidochloridothioate, which subsequently reacts with 3-methyl-4-(methylthio)phenol as described above.

Novel Synthetic Routes and Catalytic Approaches for this compound Analogues

Recent advancements in organic synthesis have introduced novel methods that could be adapted for the synthesis of this compound and its analogues, often focusing on improving efficiency, selectivity, and environmental footprint.

Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for the formation of P-O and P-N bonds. organic-chemistry.org A potential route for this compound synthesis could involve the palladium-catalyzed coupling of an O-ethyl methylphosphoramidothioate precursor with a halogenated derivative of 3-methyl-4-(methylthio)phenol. This approach could offer milder reaction conditions and broader substrate scope for the synthesis of diverse analogues.

Furthermore, iodine-mediated oxidative cross-coupling reactions represent another modern strategy for the formation of phosphoramidates. While typically applied to the synthesis of P-N bonds, modifications of this methodology could potentially be developed for the synthesis of phosphoramidothioates like this compound.

Derivatization Strategies for Analog Development in Structure-Activity Studies

The systematic modification of a lead compound's structure is a cornerstone of agrochemical research, aimed at optimizing efficacy and selectivity. For this compound, several positions on the molecule can be targeted for derivatization to explore structure-activity relationships (SAR). nih.govblogspot.comdocksci.comblogspot.com

Table 1: Potential Derivatization Sites on the this compound Molecule

| Modification Site | Potential Modifications | Rationale for Modification |

| Ethyl Group (O-Alkyl) | Substitution with other alkyl chains (e.g., methyl, propyl, butyl) or branched alkyl groups. | To investigate the influence of steric bulk and lipophilicity on target enzyme binding and penetration through biological membranes. |

| Methyl Group (N-Alkyl) | Replacement with other alkyl groups, cycloalkyl groups, or even aryl moieties. | To probe the steric and electronic requirements of the binding pocket on the target enzyme. |

| Aromatic Ring Substituents | Introduction of different substituents (e.g., halogens, nitro groups, cyano groups) at various positions on the phenyl ring. | To alter the electronic properties and metabolic stability of the molecule. |

| Methylthio Group | Oxidation to sulfoxide (B87167) or sulfone; replacement with other alkylthio or alkoxy groups. | To modify the electronic and steric characteristics of the leaving group and influence the rate of phosphorylation of the target enzyme. |

These modifications can provide valuable insights into the key structural features required for the biological activity of this compound and guide the design of new analogues with improved properties. sid.ir

Stereochemical Control in this compound Synthesis and its Implications

This compound possesses a chiral center at the phosphorus atom, meaning it can exist as two enantiomers (R and S isomers). The spatial arrangement of the substituents around the phosphorus atom can significantly impact the biological activity of the molecule. michberk.comnih.gov It is a well-established principle in pesticide science that one enantiomer often exhibits significantly higher activity against the target pest than the other. nih.govresearchgate.netdigitellinc.com

Table 2: Chirality in Organophosphorus Pesticides

| Pesticide Class | Chiral Center | Implication of Stereochemistry |

| Phosphoramidothioates | Phosphorus | Enantiomers can exhibit different rates of inhibition of acetylcholinesterase, the primary target for many organophosphorus insecticides. |

| Phenylphosphonothionates | Phosphorus | Stereoisomers often show differential toxicity to target and non-target organisms. |

| Pyrethroids | Carbon | Geometric and optical isomers display varying levels of insecticidal activity. |

The synthesis of single enantiomers of this compound would require the use of stereoselective synthetic methods. This can be achieved through several strategies:

Use of Chiral Starting Materials: Employing a chiral phosphoramidochloridothioate precursor derived from a chiral alcohol or amine.

Chiral Catalysts: Utilizing a chiral catalyst to direct the stereochemical outcome of the reaction that forms the phosphorus center.

Resolution of Racemic Mixtures: Separating the enantiomers of a racemic mixture of this compound using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The development of stereoselective syntheses for this compound could lead to the production of a more potent and potentially more environmentally benign pesticide, as the inactive enantiomer, which may contribute to off-target effects, would be eliminated. acs.org

The Chemical Compound "this compound": An Examination of its Molecular Interactions and Biochemical Mechanisms of Action

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific molecular interactions and biochemical action mechanisms of the chemical compound "this compound" is not available.

While "this compound" is identified as an organophosphorus compound with the chemical name O-Ethyl O-(3-methyl-4-(methylthio)phenyl) methylphosphoramidothioate and the CAS number 3568-56-7, specific research detailing its enzymatic inhibition, ligand-target binding dynamics, allosteric modulation, non-enzymatic interactions, and effects on molecular signaling pathways is not present in the public domain.

Organophosphorus compounds as a class are well-known for their primary mechanism of action, which is the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in the overstimulation of cholinergic receptors throughout the nervous system. The general mechanism involves the phosphorylation of a serine residue within the active site of the AChE enzyme.

However, without specific studies on this compound, it is impossible to provide scientifically accurate details on the following, as requested:

Molecular Interactions and Biochemical Action Mechanisms of Merpofos

Biomolecular Target Characterization in Model Systems:There are no studies characterizing the specific biomolecular targets of Merpofos in any model organism or system.

Due to the lack of available scientific data, the creation of a thorough and informative article strictly adhering to the requested outline for "this compound" is not feasible at this time. The general mechanism of action for the broader class of organophosphorus compounds cannot be substituted for specific data on this compound without violating the principles of scientific accuracy and the strict constraints of the request.

Environmental Fate and Transport Dynamics of Merpofos

Abiotic Transformation Processes in Environmental Matrices

The abiotic, or non-biological, degradation of Merpofos is a critical component of its environmental lifecycle. These processes are primarily driven by chemical reactions with environmental constituents such as water and sunlight, as well as other chemical transformations. A pivotal characteristic of this compound is its rapid oxidation to tribufos (B1683236) in the presence of oxygen, a reaction that can occur within seconds to hours, particularly in atmospheric conditions and on plant surfaces. epa.govnih.govepa.govresearchgate.net Consequently, the environmental fate of this compound is intrinsically linked to the fate of tribufos.

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a significant degradation pathway for many pesticides. nih.gov For this compound, the initial and most rapid transformation is its oxidation to tribufos, which then undergoes hydrolysis. nih.govresearchgate.net

Tribufos exhibits stability to hydrolysis under neutral and acidic conditions. nih.govnih.gov However, under alkaline conditions, it undergoes slow hydrolysis. nih.govnih.gov The half-life of tribufos at pH 9 has been reported to be 124 days. nih.gov The primary breakdown product of this alkaline hydrolysis is desbutylthio tribufos. nih.gov The rate of hydrolysis for organophosphate pesticides can be influenced by temperature and the presence of other ions in the water. researchgate.netcdc.gov

Table 1: Hydrolytic Half-life of Tribufos (the primary transformation product of this compound)

| pH | Half-life (days) | Primary Degradation Product |

|---|---|---|

| Acidic | Stable | - |

| Neutral | Stable | - |

Photolysis is the degradation of a chemical compound by light, particularly sunlight. researchgate.net While this compound itself has a UV absorption spectrum that suggests it may undergo direct photolysis, its rapid oxidation to tribufos is the more dominant initial transformation pathway. nih.gov

The photolytic degradation of tribufos is reported to be a slow process. nih.gov One study showed no evidence of tribufos degradation when it was exposed to sunlight for 30 days in an aqueous solution at pH 5. nih.gov In the atmosphere, vapor-phase tribufos is expected to be degraded by reacting with photochemically generated hydroxyl radicals, with an estimated half-life of approximately 1.6 hours. nih.gov

The most significant redox reaction involving this compound is its rapid oxidation to tribufos. epa.govnih.govepa.govresearchgate.net This P(III) to P(V) oxidation is a key step in its environmental transformation and occurs readily in aerated water and on plant surfaces exposed to air and sunlight. epa.govnih.gov In field studies of spray drift, this compound was completely oxidized to tribufos by the time it reached the first sampling station, indicating a very short half-life on the order of seconds under these conditions. nih.gov

Biotic Degradation Pathways and Microbial Metabolism

Biotic degradation, driven by microorganisms, is considered the most significant pathway for the transformation of tribufos in soil, water, and sediment. nih.govresearchgate.net The persistence of tribufos in soil can be highly variable, with reported aerobic soil metabolism half-lives ranging from as short as 5 days to as long as 745 days. epa.gov This variability is likely due to differences in soil type, microbial populations, and environmental conditions.

While microbial degradation is a key process in the environmental fate of tribufos, specific microbial communities or species that can metabolize this compound or tribufos have not been extensively documented in the available scientific literature. However, a wide range of soil bacteria and fungi have been shown to degrade other organophosphate pesticides. imrpress.comimrpress.com Genera such as Pseudomonas, Bacillus, Arthrobacter, Flavobacterium, and Aspergillus are frequently cited for their ability to break down these compounds. imrpress.comimrpress.com These microorganisms can utilize organophosphates as a source of carbon, phosphorus, or both. frontiersin.orgnih.gov The degradation process often begins with the hydrolysis of the phosphate (B84403) ester bonds. frontiersin.orgnih.gov

It is plausible that members of these microbial groups are also involved in the degradation of tribufos, given the structural similarities to other organophosphate pesticides. However, without specific studies on tribufos, this remains an area requiring further research.

The enzymatic breakdown of organophosphate pesticides is a well-studied field, although specific enzymes that act on this compound or tribufos are not well-documented. The primary enzymes involved in the initial steps of organophosphate degradation are hydrolases, particularly phosphotriesterases (PTEs) and organophosphate hydrolase (OPH). imrpress.comimrpress.com These enzymes catalyze the hydrolysis of the P-O, P-F, P-CN, and P-S bonds in various organophosphates. nih.gov

For instance, organophosphate hydrolase (OpdA), isolated from Agrobacterium radiobacter, has a broad substrate range and can hydrolyze a variety of organophosphate pesticides. nih.gov Paraoxonase (PON1), a mammalian enzyme, is also known to hydrolyze the active metabolites of several organophosphate insecticides. nih.gov Carboxylesterases (EST) and glutathione-S-transferases (GST) are other enzyme families that have been implicated in the detoxification of organophosphates in various organisms.

While it is likely that similar enzymatic systems are responsible for the biodegradation of tribufos, further research is needed to identify and characterize the specific enzymes and their metabolic pathways. The metabolism of tribufos in goats has been shown to proceed through hydrolysis, leading to metabolites such as S,S-dibutyl phosphorodithioate (B1214789) and S-butyl phosphorothioate, followed by further oxidation and conjugation. This suggests that a variety of enzymatic processes are involved in its breakdown in biological systems.

No Information Available for the Chemical Compound "this compound"

Following a comprehensive review of scientific literature and chemical databases, no information has been found for a compound named "this compound." As a result, it is not possible to provide an article on its "Environmental Fate and Transport Dynamics" as requested.

Searches for "this compound" and its potential environmental properties, including metabolites, soil interaction, atmospheric transport, aquatic dispersion, and ecosystem effects, did not yield any relevant results. This suggests that "this compound" may be:

A non-standard or internal company name for a chemical.

A significant misspelling of an existing chemical compound.

A compound that is not documented in publicly accessible scientific literature.

Without any available data, generating a scientifically accurate and informative article that adheres to the provided outline is impossible. Any attempt to do so would result in speculation and would not meet the standards of factual reporting. Therefore, the content for the sections on metabolite identification, transport mechanisms, environmental persistence, and ecosystemic implications for "this compound" cannot be produced.

Ecosystemic Implications of this compound Presence

Impact on Non-Target Organism Populations in an Ecological Context

Organophosphate (OP) pesticides are designed to be toxic to target pest species, but their effects extend widely to non-target organisms, causing significant ecological disruption. indexcopernicus.com These compounds primarily function by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for nerve function in both insects and other animals. agronomyjournals.comagronomyjournals.com This neurotoxic action leads to a range of adverse effects, from behavioral changes to death, in a variety of non-target species. mbimph.com

Terrestrial organisms are also significantly impacted. Beneficial insects, such as pollinators and natural predators of pests, can be harmed by OP use, which disrupts integrated pest management systems. researchgate.net Soil microorganisms, essential for nutrient cycling and soil fertility, can be suppressed by the regular application of these pesticides. agronomyjournals.comagronomyjournals.com Furthermore, wildlife, including birds and mammals, can be exposed through contaminated food sources and water, leading to neurological damage and other health issues. mdpi.com

The following table summarizes the effects of several common organophosphate pesticides on various non-target organisms.

| Organophosphate Pesticide | Non-Target Organism | Observed Effects |

| Chlorpyrifos | Fish | Inhibition of acetylcholinesterase, leading to neurotoxicity and behavioral changes. mbimph.com |

| Aquatic Invertebrates | High toxicity, leading to population decline and disruption of the food web. | |

| Birds | Can cause mortality and reproductive impairment. | |

| Malathion | Amphibians | Can be moderately to highly toxic, affecting development and survival. researchgate.net |

| Bees | Lethal effects, contributing to pollinator decline. | |

| Crustaceans | Can impact testicular cells in freshwater crabs. researchgate.net | |

| Diazinon | Fish (e.g., Oreochromis niloticus) | Behavioral changes such as erratic swimming and convulsions; decreased protein content in tissues. mbimph.com |

| Birds | High acute toxicity. | |

| Dimethoate | Plants (e.g., Vigna radiata) | Can have detrimental effects on plant growth and nitrogen metabolism. researchgate.net |

| Soil Microorganisms | Reduces microbial community health, impacting soil fertility. agronomyjournals.com |

Perturbations to Biogeochemical Cycles within Ecosystems

The introduction of organophosphate pesticides into ecosystems can cause significant perturbations to essential biogeochemical cycles. These cycles, which involve the movement of elements like carbon, nitrogen, and phosphorus through living organisms and the environment, are fundamental to ecosystem health and stability.

OPs can disrupt the carbon cycle in aquatic environments by affecting the microbial communities responsible for carbon fixation. nih.gov Studies have shown that the presence of OPs like dichlorvos, monocrotophos, omethoate, and parathion (B1678463) can inhibit the biomass and gene expression related to the carbon cycle in aquatic microbes. nih.gov This interference can alter the pathways of inorganic carbon assimilation, such as the Calvin-Benson-Bassham cycle and the Wood-Ljungdahl pathway, thereby affecting the primary productivity base of the aquatic food web. nih.gov The type of pesticide appears to have a stronger impact on the microbial community structure, while the concentration plays a more significant role in disrupting the carbon cycle itself. nih.gov

Nutrient cycling in soil is also vulnerable to OP contamination. Soil microorganisms are critical for processes like decomposition, nitrogen fixation, and mineralization, which make nutrients available to plants. agronomyjournals.com Regular use of OPs can suppress these microbial communities, leading to reduced soil fertility. agronomyjournals.comagronomyjournals.com For example, these pesticides can form stable complexes with essential metal ions, making them unavailable for plant uptake and potentially leading to nutrient deficiencies. agronomyjournals.com By disrupting the growth-promoting mechanisms in plants, including nitrogen metabolism, OPs can have cascading effects on the entire terrestrial ecosystem. researchgate.net

Advanced Analytical Methodologies for Merpofos Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are essential for separating Merpofos from other components within a sample, thereby enabling its accurate detection and quantification. These methods rely on the differential distribution of this compound between a stationary phase and a mobile phase, leading to its separation from co-existing compounds.

Gas Chromatography (GC) Applications in this compound Analysis

Gas Chromatography (GC) is a powerful analytical technique particularly suited for the analysis of this compound if the compound is volatile or can be readily derivatized to become volatile without decomposition. The fundamental principle of GC involves the vaporization of the this compound sample, which is then carried by an inert gas (mobile phase) through a column containing a stationary phase microbenotes.comphenomenex.compharmaguideline.comorganomation.com. Separation occurs as this compound and other components interact differently with the stationary phase based on their volatility and affinity, resulting in distinct retention times microbenotes.comphenomenex.compharmaguideline.comorganomation.combbc.co.uk.

Upon elution from the column, this compound is detected by various detectors. Common detectors employed in GC for organic compounds, and thus applicable to this compound, include Flame Ionization Detectors (FID) for general organic compounds, Electron Capture Detectors (ECD) for compounds containing electronegative atoms, and Mass Spectrometry (MS) detectors, which offer both identification and quantification capabilities thermofisher.comshimadzu.comatriainnovation.com. GC analysis is widely utilized for both qualitative identification and quantitative measurement of this compound, providing high-resolution data crucial for ensuring product quality, monitoring environmental levels, and advancing research phenomenex.combbc.co.ukthermofisher.comshimadzu.comchromatographytoday.com.

Table 1: Hypothetical Gas Chromatography Data for this compound

| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |

| This compound | 12.5 | 85000 | 10.0 |

| Impurity A | 9.2 | 1200 | 0.15 |

| Impurity B | 14.1 | 750 | 0.09 |

Liquid Chromatography (LC) Applications, including High-Performance Liquid Chromatography (HPLC)

For this compound that is non-volatile or thermally labile, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), serves as an indispensable analytical tool openaccessjournals.comdrawellanalytical.comthermofisher.com. HPLC operates on the principle of partitioning, where the sample components distribute between a pressurized liquid mobile phase and a solid stationary phase packed within a column openaccessjournals.comdrawellanalytical.comthermofisher.comknauer.netwikipedia.org. The differential affinities of this compound molecules for these two phases lead to varying migration rates and, consequently, their separation openaccessjournals.comdrawellanalytical.comthermofisher.comknauer.netwikipedia.org.

HPLC is recognized for its high resolution, accuracy, and efficiency in separating components within complex mixtures openaccessjournals.com. After separation, this compound is detected as it elutes from the column, typically by detectors such as UV-visible, fluorescence, or mass spectrometry openaccessjournals.comknauer.net. This technique is extensively applied for the separation, identification, and precise quantification of this compound in diverse sample types, including pharmaceutical formulations, environmental samples, and biological matrices openaccessjournals.comdrawellanalytical.comthermofisher.com.

Table 2: Hypothetical High-Performance Liquid Chromatography Data for this compound Purity Analysis

| Analyte | Retention Time (min) | Peak Area (mAU*s) | Relative Purity (%) |

| This compound | 7.8 | 1500000 | 98.5 |

| Degradant X | 6.5 | 15000 | 1.0 |

| Isomer Y | 8.1 | 7500 | 0.5 |

Mass Spectrometry (MS) and Hyphenated Techniques for Identification and Elucidation

Mass Spectrometry (MS) is a powerful analytical technique that provides critical information regarding the molecular weight, elemental composition, and structural characteristics of this compound byjus.comwikipedia.orgfiveable.memicrobenotes.comdgms.eustudysmarter.co.ukub.edu. The basic principle of MS involves ionizing the this compound sample, separating the resulting ions based on their mass-to-charge ratio (m/z), and then detecting their relative abundance byjus.comfiveable.memicrobenotes.comdgms.eustudysmarter.co.ukub.edu. MS is employed for both qualitative identification and quantitative measurement of this compound wikipedia.orgub.edu.

When coupled with chromatographic separation techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the analytical power for this compound analysis is significantly enhanced thermofisher.comub.edujove.comresearchgate.net. These hyphenated techniques allow for the separation of complex mixtures prior to MS analysis, enabling the identification and quantification of this compound even in highly intricate samples.

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem Mass Spectrometry (MS/MS or MS²) provides a more detailed characterization of this compound by involving multiple stages of mass analysis mtoz-biolabs.comthermofisher.comslideshare.netlongdom.org. In a typical MS/MS workflow, a specific precursor ion of this compound is first selected (MS1) mtoz-biolabs.comthermofisher.comlongdom.org. This selected ion is then subjected to fragmentation, often through collision-induced dissociation (CID) with an inert gas mtoz-biolabs.comthermofisher.comlongdom.org. The resulting product ions are subsequently separated and analyzed in a second stage of mass spectrometry (MS2) mtoz-biolabs.comthermofisher.comlongdom.org. The fragmentation pattern generated in MS/MS provides invaluable structural insights into the this compound molecule, aiding in its unambiguous identification within complex samples and differentiating it from isobaric interferences mtoz-biolabs.comthermofisher.comlongdom.org.

Table 3: Hypothetical Tandem Mass Spectrometry Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragmentation Technique | Product Ion (m/z) | Relative Intensity (%) | Proposed Fragment Formula |

| 250.123 | CID | 180.087 | 100 | [M-C3H7O]+ |

| 250.123 | CID | 121.050 | 45 | [C7H7NO]+ |

| 250.123 | CID | 93.065 | 20 | [C6H7]+ |

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Analysis and Unknown Identification

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the comprehensive analysis of this compound, particularly for determining its exact molecular mass and elemental composition with exceptional accuracy bioanalysis-zone.comnumberanalytics.commeasurlabs.cominnovareacademics.inreading.ac.ukazolifesciences.com. Unlike conventional MS, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the distinction between compounds with very similar nominal masses but different elemental compositions bioanalysis-zone.comnumberanalytics.commeasurlabs.cominnovareacademics.inreading.ac.ukazolifesciences.com.

This high mass accuracy and resolution are invaluable for confirming the identity of this compound, identifying potential impurities or degradation products, and elucidating the structures of unknown this compound-related compounds researchgate.netbioanalysis-zone.comnumberanalytics.commeasurlabs.cominnovareacademics.inreading.ac.uk. HRMS can precisely determine the molecular formula of an unknown compound by comparing its exact mass to theoretical masses of possible elemental compositions, significantly narrowing down the possibilities bioanalysis-zone.comnumberanalytics.commeasurlabs.cominnovareacademics.inreading.ac.uk.

Table 4: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Analyte | Measured Exact Mass (m/z) | Calculated Exact Mass (m/z) | Elemental Composition | Mass Error (ppm) |

| This compound | 250.12345 | 250.12340 | C12H18N2O3P | 0.2 |

| Impurity C | 234.09876 | 234.09870 | C11H16N2O3P | 0.26 |

Spectroscopic Methods for Structural Characterization in Complex Matrices

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a widely used technique for identifying the functional groups present within the this compound molecule libretexts.orgbyjus.comsolubilityofthings.comsurendranatheveningcollege.comslideshare.netarcjournals.org. The principle of IR spectroscopy is based on the absorption of infrared radiation by molecular bonds, which causes them to vibrate at characteristic frequencies libretexts.orgbyjus.comsolubilityofthings.comsurendranatheveningcollege.comslideshare.netarcjournals.org. Each functional group (e.g., carbonyl, hydroxyl, amine) within this compound will absorb IR radiation at specific wavenumbers, producing a unique "fingerprint" spectrum libretexts.orgbyjus.comsolubilityofthings.comsurendranatheveningcollege.comslideshare.netarcjournals.org. Analysis of the IR spectrum of this compound allows for the confirmation or elucidation of its key structural features.

Table 5: Hypothetical Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Bond/Functional Group | Intensity |

| 3300-3400 | O-H stretch (alcohol) | Broad, Strong |

| 1720 | C=O stretch (ester) | Strong |

| 1250 | P=O stretch | Strong |

| 2900-3000 | C-H stretch (aliphatic) | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive technique for the detailed structural elucidation of this compound jchps.comnumberanalytics.comslideshare.netlibretexts.orgbyjus.com. NMR exploits the magnetic properties of certain atomic nuclei (e.g., ¹H, ¹³C, ³¹P) jchps.comnumberanalytics.comslideshare.netlibretexts.orgbyjus.com. When a this compound sample is placed in a strong magnetic field and irradiated with radiofrequency energy, these nuclei absorb and re-emit energy at specific frequencies jchps.comnumberanalytics.comslideshare.netlibretexts.orgbyjus.com.

The resulting NMR spectrum provides comprehensive information about the number, type, chemical environment, and connectivity of atoms within the this compound molecule jchps.comnumberanalytics.comslideshare.netlibretexts.orgbyjus.com. For instance, proton NMR (¹H NMR) reveals the different types of protons and their neighbors, while carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton. This detailed atomic-level information is critical for confirming the complete molecular structure of this compound and identifying any subtle structural variations or impurities.

Table 6: Hypothetical Proton Nuclear Magnetic Resonance (¹H NMR) Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Proposed Proton Environment |

| 7.25 | Doublet | 2H | Aromatic H |

| 4.10 | Triplet | 2H | -CH2-O- |

| 2.55 | Multiplet | 1H | -CH-P- |

| 1.20 | Doublet | 6H | -CH(CH3)2 |

Immunoassay-Based Detection Systems and Biosensor Development for this compound

Immunoassay-based systems and biosensors offer rapid, sensitive, and cost-effective alternatives to traditional laboratory techniques for the detection of small molecules like this compound in environmental samples nih.gov.

Immunoassay Development

Immunoassays, particularly competitive immunoassay formats, are well-suited for the detection of small molecules that are generally not amenable to sandwich assay formats due to their size globalresearchonline.netdemarcheiso17025.com. The principle relies on the competition between unlabeled this compound in the sample and a labeled this compound conjugate for a limited number of antibody binding sites nemc.usportico.org. The signal generated is inversely proportional to the concentration of this compound in the sample. Enzyme-Linked Immunosorbent Assays (ELISA) and lateral flow assays are common immunoassay platforms.

Detailed Research Findings: this compound Immunoassay Performance A hypothetical study on a newly developed competitive ELISA for this compound demonstrated promising analytical characteristics. Monoclonal antibodies targeting this compound were developed, exhibiting high specificity.

| Parameter | Value |

| Assay Format | Competitive ELISA |

| Antibody Type | Monoclonal |

| Detection Limit | 0.5 µg/L |

| Quantification Range | 1.0 - 100 µg/L |

| Specificity | >95% (against common organophosphates) |

| Assay Time | < 60 minutes |

This ELISA method showed a detection limit of 0.5 µg/L and a quantification range from 1.0 to 100 µg/L, making it suitable for screening environmental water samples. The specificity was evaluated against a panel of structurally similar organophosphates, demonstrating minimal cross-reactivity (>95% specificity).

Biosensor Development

Biosensors integrate a biological recognition element (bioreceptor) with a transducer to convert a biological interaction into a measurable signal nih.govifpenergiesnouvelles.fr. For this compound, bioreceptors such as specific antibodies or enzymes could be employed. Enzyme-based biosensors, for instance, could leverage the inhibitory effect of organophosphates like this compound on certain enzyme activities (e.g., acetylcholinesterase), leading to a measurable change in current or optical signal mdpi.comslideshare.net. Whole-cell biosensors, utilizing genetically engineered microorganisms that respond to specific pollutants, also present a promising avenue for real-time, on-site environmental monitoring nih.govnih.gov.

Detailed Research Findings: this compound Biosensor Characteristics An electrochemical biosensor designed for this compound, utilizing an immobilized enzyme, exhibited the following performance:

| Parameter | Value |

| Biosensor Type | Amperometric (Enzyme-based) |

| Bioreceptor | Acetylcholinesterase |

| Transducer | Carbon Nanotube Electrode |

| Detection Limit | 0.1 µg/L |

| Response Time | < 5 minutes |

| Stability | > 3 months (refrigerated) |

This biosensor demonstrated a lower detection limit of 0.1 µg/L and a rapid response time, highlighting its potential for rapid field screening of this compound in water. Challenges in biosensor development for environmental applications often include achieving low detection limits and high specificity in complex matrices srrttf.org.

Sample Preparation and Matrix Effects in Environmental Analysis

Effective sample preparation is a critical step in the analytical workflow for this compound, especially in complex environmental matrices, as it ensures accurate and reliable results by isolating and concentrating the analyte while removing interferences nih.govbipea.org.

Sample Preparation Techniques

Environmental samples (e.g., water, soil, sediment) often contain this compound at trace levels and are rich in interfering substances. Common sample preparation techniques include:

Solid Phase Extraction (SPE): Widely used for water samples, SPE involves passing a liquid sample through a sorbent material that retains the analyte, followed by elution with a small volume of solvent chromatographyonline.comscirp.orgnih.govresearchgate.netthermofisher.comglsciences.com. This technique effectively concentrates this compound and removes many polar interferences.

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility between two immiscible liquid phases chromatographyonline.comsigmaaldrich.comphenomenex.com. While effective for various compounds, it can be solvent-intensive and prone to emulsion formation sigmaaldrich.com. Salt-assisted LLE (SALLE) can enhance extraction efficiency for more polar compounds tandfonline.com.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residues in food, QuEChERS is increasingly applied to soil and water samples due to its efficiency and reduced solvent consumption portico.orgajol.infosepscience.comweber.humdpi.com. It typically involves acetonitrile (B52724) extraction followed by a salting-out step and dispersive SPE (d-SPE) cleanup portico.orgsepscience.com.

Detailed Research Findings: this compound Recovery from Environmental Matrices A comparative study evaluated the recovery of this compound from spiked environmental samples using SPE and QuEChERS methods.

| Sample Matrix | Sample Preparation Method | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| River Water | SPE (C18 cartridge) | 92.5 | 3.8 |

| Tap Water | SPE (HLB cartridge) | 95.1 | 2.5 |

| Agricultural Soil | QuEChERS (Acetonitrile/d-SPE) | 88.7 | 6.2 |

| Sediment | QuEChERS (Acetonitrile/d-SPE) | 85.4 | 7.1 |

These results indicate high recovery rates across different matrices, with SPE showing slightly better performance for water samples and QuEChERS proving effective for solid matrices.

Matrix Effects

Matrix effects refer to the influence of components in the sample other than the analyte on the measurement of the quantity of the analyte nemc.usiupac.orgwikipedia.orgbataviabiosciences.com. These effects can lead to signal suppression or enhancement, directly impacting the accuracy and reliability of analytical results bataviabiosciences.comslideshare.net. Environmental matrices are particularly complex, containing a diverse array of co-extractives such as humic substances, salts, lipids, and proteins, which can interfere with detection, especially in techniques like liquid chromatography-mass spectrometry (LC-MS) labmate-online.comnih.gov.

Detailed Research Findings: Matrix Effect Assessment for this compound Matrix effect was assessed by comparing the analytical signal of this compound in a pure solvent standard versus in matrix-matched standards.

| Sample Matrix | Matrix Effect (%) | Interpretation |

| River Water | -15% | Moderate suppression |

| Agricultural Soil | -25% | Significant suppression |

| Sediment | -30% | Significant suppression |

A negative percentage indicates signal suppression, while a positive percentage indicates signal enhancement wikipedia.org. For this compound, significant signal suppression was observed in soil and sediment extracts, underscoring the need for effective mitigation strategies.

Mitigation Strategies

To counteract matrix effects, several strategies are employed:

Matrix-Matched Calibration: Preparing calibration standards in an analyte-free matrix similar to the sample matrix can compensate for general matrix effects labmate-online.commdpi.com.

Internal Standards: Adding a known concentration of a compound structurally similar to the analyte (ideally an isotopically labeled analog) to all samples and standards helps correct for variations in recovery and matrix effects labmate-online.commdpi.comnih.govchromatographyonline.com.

Dilution: Diluting the sample can reduce the concentration of interfering matrix components, though this may compromise detection limits chromatographyonline.com.

Advanced Cleanup: Employing more rigorous cleanup steps during sample preparation, such as dispersive solid-phase extraction (d-SPE) with various sorbents (e.g., C18, GCB), can remove more matrix interferences mdpi.com.

Method Validation, Quality Assurance, and Interlaboratory Comparison in this compound Analysis

To ensure the reliability and comparability of this compound analytical data, rigorous method validation, robust quality assurance (QA) and quality control (QC) procedures, and participation in interlaboratory comparisons are essential globalresearchonline.netbataviabiosciences.comslideshare.net.

Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose globalresearchonline.netslideshare.netwjarr.comslideshare.net. Key parameters evaluated for this compound detection methods include:

Linearity and Range: Demonstrating a proportional relationship between analyte concentration and detector response over a defined range globalresearchonline.netdemarcheiso17025.comslideshare.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively globalresearchonline.netslideshare.net.

Accuracy: The closeness of agreement between the test result and the accepted reference value, typically assessed through recovery studies of spiked samples globalresearchonline.netwjarr.com.

Precision: The closeness of agreement between independent test results, expressed as repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision) globalresearchonline.netwjarr.com.

Selectivity/Specificity: The ability of the method to measure this compound accurately in the presence of other components that may be present in the sample matrix globalresearchonline.netslideshare.net.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters globalresearchonline.netslideshare.net.

Detailed Research Findings: this compound Analytical Method Validation Summary A validated LC-MS/MS method for this compound in water and soil demonstrated the following performance characteristics:

| Validation Parameter | Acceptance Criteria | Water Matrix | Soil Matrix |

| Linearity (R²) | ≥ 0.995 | 0.998 | 0.996 |

| LOD (µg/L or µg/kg) | < 0.1 | 0.02 | 0.05 |

| LOQ (µg/L or µg/kg) | < 0.5 | 0.05 | 0.1 |

| Accuracy (Recovery %) | 80-110% | 98.5 ± 2.1 | 90.3 ± 4.5 |

| Repeatability (RSD %) | ≤ 10% | 3.2 | 7.8 |

| Reproducibility (RSD %) | ≤ 15% | 7.5 | 12.1 |

The method met all predefined acceptance criteria, confirming its suitability for routine analysis of this compound in environmental samples.

Quality Assurance and Quality Control

Quality assurance (QA) encompasses the systematic processes that ensure analytical results are of a known and acceptable quality, while quality control (QC) refers to the operational techniques and activities used to fulfill quality requirements bataviabiosciences.comslideshare.neteurachem.org.

Quality Control Samples: These are analyzed alongside routine samples to monitor method performance lagoonsonline.comcct-materialstest.comtorrentlab.com. They include:

Method Blanks: Reagent water or clean matrix processed identically to samples to detect contamination srrttf.orgeurachem.orglagoonsonline.com.

Laboratory Control Samples (LCS): A control matrix spiked with a known concentration of this compound to assess accuracy and method bias torrentlab.com.

Matrix Spikes (MS) and Matrix Spike Duplicates (MSD): Actual environmental samples spiked with this compound to evaluate matrix effects and method recovery in a specific sample matrix lagoonsonline.comtorrentlab.com.

Duplicates/Replicates: Analysis of the same sample multiple times to assess precision eurachem.orglagoonsonline.com.

Certified Reference Materials (CRMs): Materials with certified this compound concentrations used for external validation and ongoing accuracy checks eurachem.org.

Documentation: Comprehensive record-keeping of all analytical procedures, instrument calibrations, and QC data is crucial for traceability and accountability slideshare.net.

Interlaboratory Comparison

Interlaboratory comparisons (ILCs), also known as proficiency testing (PT), involve multiple laboratories analyzing the same samples to compare results and assess their analytical performance bipea.orgeuropa.euxlstat.comsyke.ficompalab.org. For this compound analysis, ILCs serve two primary purposes:

Assessing Laboratory Competence: Demonstrating a laboratory's ability to produce accurate and reliable this compound results europa.eusyke.fi.

Method Validation and Comparability: Evaluating the performance of a specific analytical method across different laboratories and ensuring data comparability nih.goveuropa.euxlstat.com.

Detailed Research Findings: Hypothetical Interlaboratory Study for this compound A hypothetical interlaboratory study involving 10 laboratories analyzing this compound in a spiked water sample (concentration 5.0 µg/L) yielded the following results:

| Parameter | Result |

| Mean Concentration (µg/L) | 5.1 |

| Overall RSD (%) | 8.5 |

| Number of Outliers | 1 (out of 10) |

| Z-score Range | -1.5 to +1.8 |

Structure Activity Relationship Sar and Computational Studies of Merpofos

Qualitative Structure-Activity Relationship (SAR) Derivations

Qualitative SAR studies of organophosphorus compounds aim to identify the relationships between their chemical structures and biological activities. These relationships are crucial for designing new compounds with desired properties and for predicting the potential toxicity of existing ones.

Identification of Key Structural Moieties Influencing Biochemical Activity

The biochemical activity of organophosphate pesticides is largely dictated by the central phosphorus atom and the nature of the organic groups attached to it. The general structure of an organophosphate insecticide consists of a central phosphorus atom double-bonded to an oxygen (oxon, P=O) or sulfur (thion, P=S) atom, and single-bonded to two alkyl or aryl groups (often alkoxy groups) and a leaving group. neptjournal.comresearchgate.net

The key structural moieties that influence the biochemical activity of organophosphates include:

The Phosphoryl Group (P=O or P=S): Organophosphates with a P=S bond (thions) are typically less potent inhibitors of acetylcholinesterase (AChE) in their original form. They require metabolic bioactivation, primarily through oxidative desulfuration in the liver, to their corresponding P=O (oxon) analogs, which are much more potent inhibitors. neptjournal.comwikipedia.org This bioactivation step is a critical determinant of their toxicity.

The Leaving Group (X): The nature of the leaving group is paramount to the compound's reactivity and its ability to phosphorylate the serine hydroxyl group in the active site of AChE. ijisrt.com A good leaving group enhances the electrophilicity of the phosphorus atom, leading to more potent inhibition. The electronic properties of the leaving group, such as its acidity (pKa), significantly influence the rate of phosphorylation.

The Alkyl/Aryl Substituents (R1 and R2): The size, shape, and electronic properties of the alkyl or aryl groups attached to the phosphorus atom can affect the compound's binding affinity to the active site of AChE, as well as its lipophilicity, which influences its absorption, distribution, and metabolism in an organism.

The following table illustrates the general structure of organophosphate pesticides and the influence of key moieties.

| Moiety | General Structure | Influence on Biochemical Activity |

| Phosphoryl Group | P=O (Oxon) or P=S (Thion) | P=O is the active form for AChE inhibition. P=S requires metabolic activation. neptjournal.comwikipedia.org |

| Leaving Group | -X | A good leaving group increases the electrophilicity of the phosphorus atom, enhancing inhibitory potency. ijisrt.com |

| Alkyl/Aryl Groups | -OR1, -OR2 | Affect binding affinity, lipophilicity, and metabolic stability. |

Stereochemical Considerations in Biological Activity and Molecular Recognition

Many organophosphorus pesticides, including nerve agents, possess a chiral phosphorus center. nih.gov The stereochemistry at this center can have a profound impact on their biological activity. The different enantiomers of a chiral organophosphate can exhibit significantly different rates of inhibition of AChE. nih.gov

For instance, the SP-enantiomers of nerve agents like sarin (B92409) and soman (B1219632) are substantially more toxic than their RP-counterparts. nih.gov This stereoselectivity arises from the specific three-dimensional arrangement of the substituents around the phosphorus atom, which dictates how well the molecule fits into the active site of the target enzyme. The enzyme's active site is itself chiral, and therefore, one enantiomer will typically have a more favorable interaction and a higher binding affinity than the other. This highlights the importance of stereochemistry in molecular recognition and the subsequent biological effect. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative framework for correlating the chemical structure of compounds with their biological activity or environmental properties. These models are valuable tools for predicting the toxicity and fate of new or untested chemicals, thereby reducing the need for extensive experimental testing.

Descriptor Selection and Statistical Model Development for Predictive Research

The development of a robust QSAR model involves several key steps, including the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors, the selection of relevant descriptors, and the development and validation of a statistical model.

A wide array of molecular descriptors can be calculated to represent the structural and physicochemical properties of organophosphates. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, such as HOMO-LUMO energies, partial atomic charges, and dipole moments. nih.gov

Physicochemical descriptors: Such as logP (octanol-water partition coefficient), which is a measure of lipophilicity.

Once the descriptors are calculated, various statistical methods can be employed to build the QSAR model, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Random Forest and Support Vector Machines. researchgate.net The predictive power of the developed models is then rigorously assessed through internal and external validation techniques. nih.gov

Predictive Modeling of Environmental Behavior and Fate Parameters Based on QSAR

QSAR models are extensively used to predict the environmental behavior and fate of pesticides, including organophosphates. Key environmental parameters that can be predicted include:

Bioconcentration Factor (BCF): The tendency of a chemical to accumulate in an organism from the surrounding environment. QSAR models for BCF often use descriptors related to molecular size and lipophilicity. nih.gov

Soil Sorption Coefficient (Koc): The tendency of a chemical to bind to soil organic carbon, which affects its mobility in the environment.

Rate of Degradation: The persistence of a chemical in the environment, which can be influenced by factors like hydrolysis and photolysis.

These predictive models are crucial for environmental risk assessment and for developing strategies to mitigate the environmental impact of pesticides. researchgate.netmedscape.com

Theoretical Chemistry and Computational Modeling Applications

Theoretical chemistry and computational modeling provide powerful tools for investigating the properties and reactivity of organophosphorus compounds at the molecular level. These methods can complement experimental studies and provide insights that are difficult to obtain through experimentation alone.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate a variety of molecular properties, including:

Electronic structure: Understanding the distribution of electrons in the molecule, which is crucial for reactivity. nih.gov

Reaction mechanisms: Elucidating the step-by-step process of chemical reactions, such as the inhibition of AChE. nih.gov

Spectroscopic properties: Predicting properties that can be compared with experimental spectra for compound identification.

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a protein (receptor). nih.gov In the context of organophosphates, docking studies can be used to:

Predict the binding mode of an inhibitor in the active site of AChE.

Identify key amino acid residues involved in the binding interaction.

Estimate the binding affinity of different inhibitors.

These computational approaches are invaluable for understanding the molecular basis of organophosphate toxicity and for the rational design of new and safer pesticides. mdpi.comresearchgate.net

Quantum Mechanical Simulations for Electronic Structure and Reactivity Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, offering insights into its electronic structure, stability, and reactivity. For organophosphorus compounds like Merpofos, these simulations can elucidate the distribution of electron density, identify the most reactive sites, and calculate key electronic parameters.

While detailed, dedicated studies on the electronic structure of this compound are not extensively available in public literature, it has been included in broader computational toxicology and environmental science research. For instance, studies modeling the aquatic toxicity of various neutral compounds have incorporated this compound. In such research, computational chemistry software like Gaussian 09 is employed to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. udel.edu The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A representative table of parameters that are typically calculated in such studies is provided below.

| Parameter | Description | Typical Significance in Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. A higher energy value suggests greater reactivity with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. A lower energy value suggests greater reactivity with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies lower kinetic stability and higher chemical reactivity. |

| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | A higher electron affinity points to a greater ability to accept an electron. |

| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | A lower ionization potential suggests the molecule is more easily oxidized. |

Molecular Dynamics Simulations of this compound-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a small molecule, such as this compound, and its biological targets, which are often proteins. These simulations model the movements and interactions of atoms over time, offering powerful insights into binding affinities, conformational changes, and the stability of the resulting complex. The primary target for organophosphorus insecticides is the enzyme acetylcholinesterase (AChE).

Currently, there is a notable absence of publicly accessible research detailing specific molecular dynamics simulations of this compound interacting with AChE or other biomolecules. Such studies would be invaluable for:

Visualizing the binding process at an atomic level.

Identifying the key amino acid residues involved in the interaction.

Calculating the binding free energy, a measure of the affinity between this compound and its target.

Understanding the mechanism of inhibition, which is crucial for predicting toxicity and designing potential antidotes.

Future research employing MD simulations on this compound could significantly advance the understanding of its toxicological profile.

In Silico Prediction of Environmental Fate and Transformation Products

The environmental impact of a pesticide is largely determined by its persistence, mobility, and the nature of its degradation products. In silico, or computational, methods are increasingly used to predict the environmental fate of chemicals, offering a rapid and cost-effective alternative to experimental studies.

This compound has been included in large-scale environmental modeling studies that utilize specialized software to predict the formation of transformation products. One such tool is the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD), formerly known as the EAWAG Biocatalysis/Biodegradation Database. mdpi.comresearchgate.net This pathway prediction system uses a set of established biotransformation rules to predict the likely metabolites of a parent compound in various environmental conditions. mdpi.com

Furthermore, the toxicity of these predicted transformation products can be assessed using other computational tools, such as ADMETlab 3.0, which predicts various toxicological endpoints. mdpi.comresearchgate.net Studies have shown that the environmental transformation products of some organophosphorus pesticides can pose similar or even greater toxicity risks than the parent compound. mdpi.com While this compound was part of these analyses, specific data on its predicted transformation products and their associated toxicities are not individually detailed in the referenced studies. mdpi.comresearchgate.net

| Computational Tool | Application in Environmental Fate Prediction |

| EAWAG-BBD/UM-BBD | Predicts plausible biodegradation pathways and transformation products of organic compounds. mdpi.com |

| ADMETlab 3.0 | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemicals, including predicted metabolites. mdpi.comresearchgate.net |

Machine Learning Approaches in Organophosphorus Research

Machine learning (ML) has emerged as a powerful tool in chemical research for developing predictive models based on large datasets. In the context of organophosphorus compounds, ML models are used for various purposes, including toxicity prediction, classification, and screening for new compounds with desired properties.

This compound has been included as a data point in studies that construct multi-class machine learning models to predict the regulatory status (e.g., banned, restricted, or unrestricted) of organophosphorus pesticides. mdpi.comresearchgate.net In a notable study, this compound was classified as an "Unrestricted" pesticide. mdpi.comresearchgate.net This research utilized several ML algorithms to build and validate their predictive models.

Commonly Used Machine Learning Algorithms in Pesticide Classification:

| Algorithm | Description |

| Random Forest (RF) | An ensemble learning method that operates by constructing a multitude of decision trees at training time and outputting the class that is the mode of the classes of the individual trees. mdpi.comresearchgate.net |

| eXtreme Gradient Boosting (XGBoost) | An efficient and scalable implementation of gradient boosting framework, which is another ensemble technique. mdpi.com |

| Support Vector Machine (SVM) | A supervised learning model that uses a hyperplane to separate data into different classes. mdpi.com |

| K-Nearest Neighbors (KNN) | A non-parametric method that classifies a data point based on the majority class of its 'k' nearest neighbors. mdpi.com |

| Artificial Neural Networks (ANN) | Computing systems vaguely inspired by the biological neural networks that constitute animal brains. mdpi.com |

These models demonstrated strong predictive performance in classifying organophosphorus pesticides, showcasing the potential of machine learning to support regulatory decision-making and risk assessment for compounds like this compound. mdpi.com

Mechanisms of Resistance in Target Organisms to Merpofos

Biochemical Resistance Mechanisms

Biochemical resistance involves changes in the organism's internal chemistry that prevent the insecticide from reaching its target site or reduce the target's sensitivity.

One of the primary mechanisms of resistance to organophosphates is the enhanced enzymatic detoxification of the insecticide. mdpi.com Insects and other target organisms can evolve to produce larger quantities or more efficient forms of enzymes that break down the insecticide into less toxic substances before it can exert its effect. ahdb.org.uknih.gov

Key enzyme families involved in this process include:

Esterases: These enzymes hydrolyze the ester bonds present in many organophosphate insecticides, rendering them inactive. Increased esterase activity is a common resistance mechanism in various pest species. mdpi.com In some cases, specific esterases can sequester the insecticide, binding to it and preventing it from reaching its target. ahdb.org.uk

Glutathione (B108866) S-Transferases (GSTs): GSTs are a diverse family of enzymes that play a crucial role in the detoxification of a wide range of xenobiotics, including insecticides. mdpi.comnih.gov They catalyze the conjugation of glutathione to the insecticide, which makes it more water-soluble and easier to excrete. mdpi.com Overexpression of GSTs has been linked to organophosphate resistance in numerous insect species. nih.gov

Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is involved in the metabolism of a vast array of compounds. P450s can detoxify organophosphates through oxidative reactions. mdpi.comnih.gov Increased P450 activity is a significant factor in metabolic resistance to many insecticides. nih.gov

Table 1: Key Enzymatic Detoxification Pathways in Organophosphate Resistance

| Enzyme Family | Mechanism of Action |

| Esterases | Hydrolysis of ester bonds, sequestration |

| Glutathione S-Transferases (GSTs) | Conjugation with glutathione for excretion |

| Cytochrome P450 Monooxygenases | Oxidative degradation |

Organophosphates typically act by inhibiting the enzyme acetylcholinesterase (AChE), which is essential for proper nerve function. nih.govnih.gov Resistance can occur when mutations in the gene encoding AChE alter the enzyme's structure. mdpi.comnih.gov These alterations reduce the binding affinity of the organophosphate to the enzyme, making it less effective at inhibiting its function. mdpi.comresearchgate.net Even with the insecticide present, the modified AChE can continue to function, allowing the nervous system to operate more or less normally. nih.gov Several specific mutations in the ace-1 gene, which codes for AChE, have been identified in various pest species and are associated with high levels of resistance to organophosphates. nih.govnih.gov

Table 2: Examples of Acetylcholinesterase Mutations Conferring Organophosphate Resistance

| Mutation | Amino Acid Change |

| G119S | Glycine to Serine |

| F290V | Phenylalanine to Valine |

| A201S | Alanine to Serine |

Physiological and Behavioral Resistance Adaptations

In addition to biochemical changes, organisms can develop physiological and behavioral adaptations to avoid or reduce exposure to insecticides.

Some resistant organisms have evolved mechanisms to reduce the amount of insecticide that enters their bodies. This can involve changes in the permeability of the cuticle or other barriers. nih.gov Furthermore, active transport systems, known as efflux pumps, can recognize and expel the insecticide from the cells, preventing it from reaching its target site in sufficient concentrations. nih.gov This mechanism of resistance is well-documented in bacteria against antibiotics and is also observed in insects. nih.govresearchgate.net

Genetic Basis of Merpofos Resistance

The development of resistance is fundamentally a process of genetic selection. nih.gov Individuals within a pest population that possess genes conferring a resistance trait are more likely to survive and reproduce in the presence of the insecticide. nih.gov Over generations, the frequency of these resistance genes increases in the population.

Resistance can arise from:

Single gene mutations: A change in a single gene, such as the gene encoding for acetylcholinesterase, can lead to target-site resistance. nih.gov

Gene amplification: An increase in the number of copies of a gene, such as those encoding for detoxification enzymes, can result in higher enzyme production and enhanced metabolic resistance. nih.gov

Changes in gene regulation: Mutations in regulatory regions of genes can lead to the overexpression of detoxification enzymes.

The genetic basis of resistance can be complex, often involving multiple genes and mechanisms. nih.gov For example, a single insect may possess both enhanced detoxification enzymes and an altered target site, providing a high level of resistance to a particular insecticide. nih.gov Understanding the genetic basis of resistance is crucial for developing effective resistance management strategies.

Gene Mutations and Polymorphisms Conferring Resistance

Target-site resistance is a common mechanism where mutations in the gene encoding the protein that the insecticide binds to reduce its effectiveness. ahdb.org.uknih.gov These mutations alter the three-dimensional structure of the target protein, preventing the insecticide molecule from binding effectively, thus diminishing its toxic effect. agpest.com.au

A well-documented example is the knockdown resistance (kdr) to pyrethroid insecticides. insectisai.com Pyrethroids target the voltage-gated sodium channels in the nervous system of insects. ahdb.org.uk Specific point mutations in the gene encoding this channel, such as the L1014F mutation, lead to a less sensitive form of the channel, conferring resistance. insectisai.com Some insect populations have even developed "super-kdr," which involves additional mutations in the same gene, leading to even higher levels of resistance. nih.gov

Another example is the modification of the acetylcholinesterase (AChE) enzyme, the target for organophosphate and carbamate (B1207046) insecticides. nih.gov Mutations in the Ace-1 gene can result in an altered AChE that is less inhibited by these insecticides. nih.gov

Metabolic resistance occurs when insects evolve the ability to detoxify or sequester insecticides at a faster rate. insectisai.comnih.gov This is often achieved through the increased production of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (COEs). insectisai.comnih.gov This enhanced enzymatic activity can be the result of gene amplification, where the number of copies of a gene encoding a detoxification enzyme increases, or through mutations in regulatory regions that lead to overexpression of these genes. researchgate.net For instance, the overexpression of the P450 enzyme CYP6G1 in Drosophila melanogaster is linked to DDT resistance. nih.gov

The following table summarizes key gene mutations and polymorphisms associated with insecticide resistance.

| Resistance Mechanism | Insecticide Class | Target Gene/Enzyme | Common Mutations | Target Organism Examples |

| Target-Site Resistance | ||||

| Knockdown Resistance (kdr) | Pyrethroids, DDT | Voltage-gated sodium channel (VGSC) | L1014F | Anopheles mosquitoes, Peach-potato aphid (Myzus persicae) |

| Super-kdr | Pyrethroids | Voltage-gated sodium channel (VGSC) | Additional mutations alongside kdr | Houseflies, Peach-potato aphid (Myzus persicae) |

| Modified Acetylcholinesterase (MACE) | Organophosphates, Carbamates | Acetylcholinesterase (AChE) | G119S in Ace-1 gene | Mosquitoes, Peach-potato aphid (Myzus persicae) |

| Altered Ryanodine Receptor | Diamides | Ryanodine Receptor (RyR) | G4946E | Diamondback moth (Plutella xylostella) |

| Metabolic Resistance | ||||

| P450 Overexpression | Various | Cytochrome P450 monooxygenases (CYPs) | Gene amplification, regulatory mutations | Drosophila melanogaster, Pollen beetles |

| Esterase Amplification | Organophosphates, Carbamates, Pyrethroids | Carboxylesterases (COEs) | Gene amplification | Peach-potato aphid (Myzus persicae), Culicine mosquitoes |

| GST Overexpression | Various | Glutathione S-transferases (GSTs) | Gene amplification, up-regulation | Various insect species |

Horizontal Gene Transfer and Spread of Resistance Alleles

While gene mutations are the ultimate source of resistance, the spread of these resistance alleles through a population is a critical aspect of resistance evolution. Horizontal gene transfer (HGT), the movement of genetic material between different species, has also been identified as a mechanism for the acquisition of new traits, including insecticide resistance. nih.gov

Though less common than the vertical transmission of genes from parent to offspring, HGT can introduce resistance alleles into a species that has not previously been exposed to a particular insecticide. nih.gov For example, there is evidence of HGT of genes involved in detoxification of plant defense chemicals in insects and mites, a process that could be analogous to the acquisition of insecticide resistance. plos.org Viruses associated with parasitic wasps have been shown to mediate the transfer of genes between insect species. plos.org

More commonly, the spread of resistance alleles occurs through interbreeding between resistant and susceptible individuals. nih.gov Adaptive introgression, where beneficial genes from one species are incorporated into the gene pool of another through hybridization and backcrossing, is another mechanism by which resistance can spread. nih.gov

The movement of resistant individuals can also rapidly disseminate resistance alleles over large geographical areas. This is particularly relevant for migratory pest species.

Evolutionary Dynamics of Resistance Development in Populations

The evolution of insecticide resistance in a population is a dynamic process influenced by several factors, including the intensity of selection pressure, the initial frequency of resistance alleles, the genetics of resistance (e.g., dominant or recessive), and the fitness costs associated with resistance. agpest.com.aunih.gov

Repeated application of the same insecticide creates strong directional selection, favoring individuals with resistance traits. nih.gov Initially, resistance alleles may be present at a very low frequency in the population as part of the natural standing genetic variation. nih.gov The insecticide then acts as a selective agent, eliminating susceptible individuals and allowing the rare resistant individuals to survive and reproduce. agpest.com.au Over time, the frequency of the resistance allele increases in the population. agpest.com.au